1-Allylsulfanyl-3-methylsulfanylbenzene
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Overview
Description
1-Allylsulfanyl-3-methylsulfanylbenzene is an organic compound with the molecular formula C10H12S2 It is characterized by the presence of both allylsulfanyl and methylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allylsulfanyl-3-methylsulfanylbenzene typically involves the introduction of allylsulfanyl and methylsulfanyl groups onto a benzene ring. One common method involves the reaction of allyl bromide with 3-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow methods can significantly reduce reaction times and improve safety by minimizing the accumulation of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-Allylsulfanyl-3-methylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The allylsulfanyl and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Original sulfide form.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-3-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-3-methylsulfanylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components through its sulfanyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-methylsulfanylbenzene: Similar structure but lacks the additional sulfanyl group.
1-Allylsulfanyl-4-methylsulfanylbenzene: Positional isomer with the methylsulfanyl group at a different position on the benzene ring.
1-Allylsulfanyl-3-ethylsulfanylbenzene: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
1-Allylsulfanyl-3-methylsulfanylbenzene is unique due to the presence of both allylsulfanyl and methylsulfanyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-methylsulfanyl-3-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S2/c1-3-7-12-10-6-4-5-9(8-10)11-2/h3-6,8H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMOBTHDZXLKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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